Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 917505-24-9
VCID: VC2714179
InChI: InChI=1S/C10H18N2O.ClH/c13-10(9-4-5-11-8-9)12-6-2-1-3-7-12;/h9,11H,1-8H2;1H
SMILES: C1CCN(CC1)C(=O)C2CCNC2.Cl
Molecular Formula: C10H19ClN2O
Molecular Weight: 218.72 g/mol

Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride

CAS No.: 917505-24-9

Cat. No.: VC2714179

Molecular Formula: C10H19ClN2O

Molecular Weight: 218.72 g/mol

* For research use only. Not for human or veterinary use.

Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride - 917505-24-9

Specification

CAS No. 917505-24-9
Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
IUPAC Name piperidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride
Standard InChI InChI=1S/C10H18N2O.ClH/c13-10(9-4-5-11-8-9)12-6-2-1-3-7-12;/h9,11H,1-8H2;1H
Standard InChI Key QMDPBHCKCGAWKU-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2CCNC2.Cl
Canonical SMILES C1CCN(CC1)C(=O)C2CCNC2.Cl

Introduction

Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride is a chemical compound that belongs to the class of amides. It is derived from the reaction between piperidine and pyrrolidine derivatives, forming a methanone linkage. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential biological activities.

Biological and Pharmaceutical Applications

While specific biological activities of piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride are not extensively documented, compounds with similar structures are often investigated for their potential as inhibitors or modulators in biological systems. For instance, piperidine and pyrrolidine derivatives are known to be involved in various pharmaceutical applications, including the development of drugs targeting enzymes and receptors .

Safety and Handling

Handling of piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride requires standard laboratory precautions due to its chemical nature. It is essential to consult safety data sheets (SDS) for specific handling instructions, as these documents provide detailed information on potential hazards and necessary protective measures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator